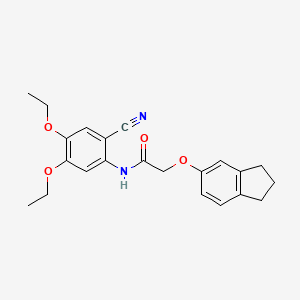
N-(4-FLUOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE
Vue d'ensemble
Description
N-(4-FLUOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, a phthalazinone moiety, and a propanamide linkage. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-FLUOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-FLUOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-(4-FLUOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-CHLOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE
- N-(4-BROMOPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE
- N-(4-METHOXYPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-3-(1-OXO-4-PHENYL-12-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-17-10-12-18(13-11-17)25-21(28)14-15-27-23(29)20-9-5-4-8-19(20)22(26-27)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRPWBEVPUPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


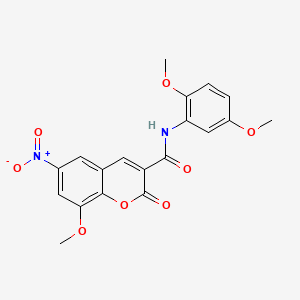
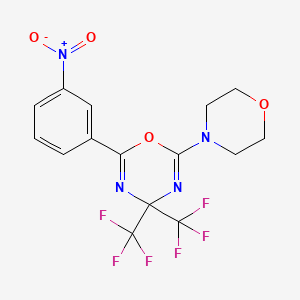

![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate](/img/structure/B3612409.png)
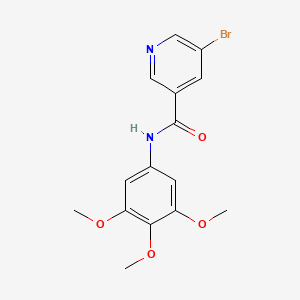
![1-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3612415.png)
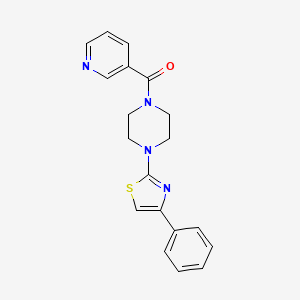
![2-(4-FLUOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B3612431.png)
![N-(4-FLUOROPHENYL)-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B3612437.png)

![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3612458.png)
![N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE](/img/structure/B3612467.png)
![3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE](/img/structure/B3612477.png)
